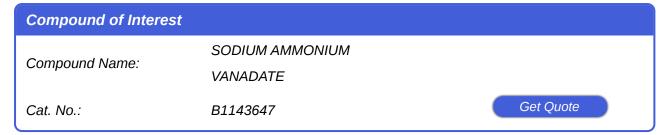


# "solubility of sodium ammonium vanadate in aqueous solutions"

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An In-depth Technical Guide on the Solubility of Vanadates in Aqueous Solutions for Precipitation Processes

#### **Abstract**

This technical guide provides a comprehensive overview of the solubility of ammonium and sodium vanadates in aqueous solutions, a critical aspect for researchers, scientists, and professionals in drug development and chemical synthesis. The document focuses on the precipitation of ammonium metavanadate from sodium vanadate solutions, a common industrial practice for vanadium purification. It consolidates quantitative solubility data, details key experimental protocols for solubility determination, and explores the pivotal factors influencing the solubility and precipitation of these compounds. Visual diagrams are provided to elucidate complex relationships and experimental workflows, adhering to strict presentation standards for clarity and accessibility.

## Introduction

Vanadium chemistry in aqueous solutions is notably complex due to the element's ability to exist in multiple oxidation states (+2, +3, +4, and +5) and form a variety of monomeric and polymeric species.[1][2] In the context of industrial applications, particularly the purification of vanadium, understanding the solubility of its salts is paramount. A crucial process in this field is the selective precipitation of ammonium metavanadate (NH<sub>4</sub>VO<sub>3</sub>) from aqueous solutions of sodium vanadate (NaVO<sub>3</sub>).[3][4]



The term "**sodium ammonium vanadate**" can be ambiguous. It may refer to a double salt, such as tetraammonium disodium decavanadate ( $Na_2(NH_4)_4(V_{10}O_{28})$ ), or more commonly, it describes the aqueous system containing both sodium and ammonium ions with vanadate species, from which ammonium metavanadate is precipitated.[4][5] This guide will focus on the latter, providing data for the individual sodium and ammonium metavanadate salts and examining the factors that govern the conversion of soluble sodium vanadate to the less soluble ammonium metavanadate precipitate.

The efficiency of this precipitation is dictated by several controllable parameters, including temperature, pH, and the concentration of precipitating agents, which collectively influence the yield and purity of the final vanadium product.[6][7]

# **Aqueous Chemistry of Vanadium(V)**

In aqueous solutions, the speciation of vanadium(V) is highly dependent on pH and concentration.[2][8]

- Strongly Acidic Solutions (pH < 2): The predominant species is the yellow peroxovanadium cation, [VO<sub>2</sub>(H<sub>2</sub>O)<sub>4</sub>]<sup>+</sup>.[2]
- Acidic to Neutral Solutions (pH 2-6): As the pH increases, condensation reactions occur, leading to the formation of various polyvanadate ions. The most prominent of these is the orange decayanadate ion, [V10O28]<sup>6-</sup>.[2]
- Alkaline Solutions: In basic media, vanadium(V) exists primarily as the colorless monomeric orthovanadate ion, [VO<sub>4</sub>]<sup>3-</sup>, and its protonated forms like [HVO<sub>4</sub>]<sup>2-</sup>.[2]

This pH-dependent behavior is critical, as the precipitation of ammonium metavanadate is typically carried out under conditions that favor the metavanadate (VO<sub>3</sub><sup>-</sup>) species.

# **Quantitative Solubility Data**

The solubility of vanadate salts is a key physical property governing their precipitation. The following tables summarize the available quantitative data for ammonium metavanadate and sodium metavanadate in water.

Table 1: Solubility of Ammonium Metavanadate (NH₄VO₃) in Water



Temperature (°C)	Solubility (g / 100 mL)	Source(s)
20	4.8	[9]
20	0.04	[10]

Note: A significant discrepancy exists in the literature for solubility at 20 °C. The higher value is more frequently cited in chemical handbooks.

Table 2: Solubility of Sodium Metavanadate (NaVO₃) in Water

Temperature (°C)	Solid Phase	Solubility (g / 100 g water)	Source(s)
20	Anhydrous (NaVO₃)	19.3	[11]
20	Dihydrate (NaVO₃·2H₂O)	~26.5	[11]

Note: The stable solid phase of sodium metavanadate in contact with the aqueous solution can be anhydrous or a dihydrate, which significantly affects solubility. The dihydrate is less stable at higher temperatures.[12]

Table 3: Effect of Other Solutes on Ammonium Metavanadate (NH4VO3) Solubility at 25 °C



System	Solute	Solute Concentration	Minimum NH₄VO₃ Solubility	Source(s)
NH4VO3 - (NH4)2CO3 - H2O	Ammonium Carbonate	2.6%	0.14%	[13]
NH4VO3 - NH4CI - H2O	Ammonium Chloride	Increasing	Solubility decreases sharply	[14][15]
NH4VO3 - (NH4)2SO4 - H2O	Ammonium Sulfate	Increasing	Solubility decreases sharply	[14][15]

# **Factors Affecting Solubility and Precipitation**

The precipitation of ammonium metavanadate from sodium vanadate solutions is a complex process influenced by several interdependent factors.

## **Effect of Temperature**

The solubility of ammonium metavanadate in water increases with temperature.[16] This property is exploited in the purification process; crude ammonium metavanadate can be dissolved in hot water and recrystallized by cooling to obtain a purer product.[17] Conversely, the precipitation from a sodium vanadate solution is often carried out at or below room temperature to maximize the yield by minimizing the solubility of the product.[7][17]

## Effect of pH

As discussed in Section 2, pH dictates the vanadate species present in the solution. The precipitation of ammonium metavanadate is highly pH-sensitive. While acidic conditions favor the formation of polyvanadates, neutral or slightly alkaline conditions are generally preferred for the formation of ammonium metavanadate.[6] Optimal precipitation yields are often achieved within a specific pH range, for instance, between 9.1 and 9.5.[18]

## **Common Ion Effect**



The addition of a soluble salt containing a common ion (in this case, ammonium) drastically reduces the solubility of a sparingly soluble salt like ammonium metavanadate. This is the fundamental principle behind its precipitation from sodium vanadate solutions. Adding precipitating agents like ammonium chloride (NH<sub>4</sub>Cl) or ammonium sulfate ((NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>) increases the concentration of NH<sub>4</sub><sup>+</sup> ions, shifting the dissolution equilibrium:

$$NH_4VO_3(s) \rightleftharpoons NH_4^+(aq) + VO_3^-(aq)$$

This shift to the left leads to the precipitation of NH<sub>4</sub>VO<sub>3</sub>.[3][6] Studies have shown that increasing the concentration of NH<sub>4</sub>Cl significantly enhances the recovery of vanadium.[6][14]

# **Experimental Protocols**

Accurate determination of solubility is crucial for process optimization. The most common methods cited in the literature are the isothermal saturation method and the dynamic method.

#### **Isothermal Saturation Method**

This is an equilibrium-based method.

- Preparation: An excess amount of the solid vanadate salt is added to the solvent (e.g., pure water or an aqueous solution of another salt) in a sealed, thermostatted vessel.
- Equilibration: The mixture is agitated (e.g., by rotation or stirring) at a constant temperature for a prolonged period to ensure that equilibrium between the solid and the solution is reached.[12] The time required can range from hours to several days.[12]
- Sampling: After equilibration, agitation is stopped, and the solid is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn.
- Analysis: The concentration of vanadium in the liquid sample is determined using an appropriate analytical technique. This concentration represents the solubility at that specific temperature.[12]

# **Dynamic Method**

This method involves continuous monitoring.



- Setup: The experiment is typically conducted in a jacketed glass vessel to maintain a constant temperature.[14][15]
- Procedure: The solid is suspended in the solvent and the system is monitored over time. The
  concentration of the dissolved species in the solution is measured periodically until it reaches
  a constant value, indicating saturation.[15]

## **Analytical Methods for Vanadium Concentration**

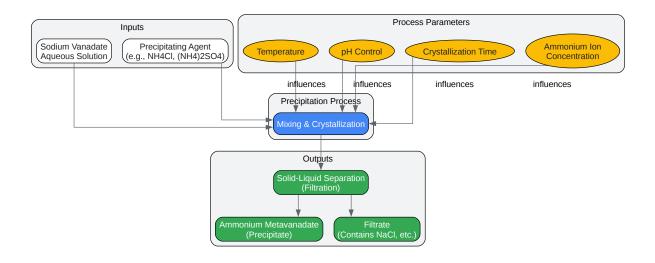
The final step in any solubility determination is the accurate measurement of the vanadium concentration in the saturated solution.

- Titration: A common method involves the reduction of Vanadium(V) to Vanadium(IV) using a reducing agent like L-ascorbic acid, followed by a complexometric titration with EDTA.[12]
- Spectrophotometry: Vanadium(V) can form a colored complex with hydrogen peroxide in an acidic medium, and its concentration can be determined by measuring the absorbance of the solution with a UV-vis spectrophotometer.[19]

# **Visualization of Precipitation Workflow**

The following diagram illustrates the logical workflow and influencing factors in the precipitation of ammonium metavanadate from a sodium vanadate solution.





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Caption: Workflow for ammonium metavanadate precipitation.

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